![molecular formula C17H16N8O2 B14007368 Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate CAS No. 35107-26-7](/img/structure/B14007368.png)
Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aromatic amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of a multimode reactor, which allows for precise control of reaction parameters such as temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
METHYL 2-[[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENYL]AMINO]DIAZENYLBENZOATE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
35107-26-7 |
|---|---|
Fórmula molecular |
C17H16N8O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate |
InChI |
InChI=1S/C17H16N8O2/c1-27-15(26)12-4-2-3-5-13(12)24-25-23-11-8-6-10(7-9-11)14-20-16(18)22-17(19)21-14/h2-9H,1H3,(H,23,24)(H4,18,19,20,21,22) |
Clave InChI |
YJQPKYHUABVOAO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


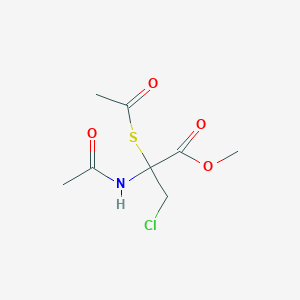
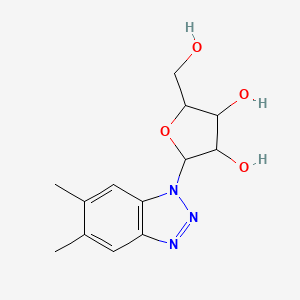
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
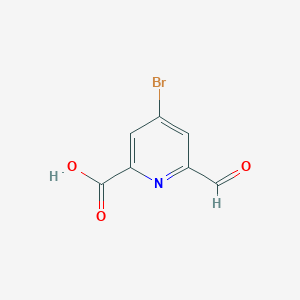
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
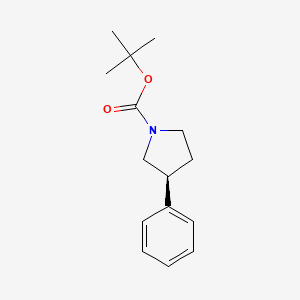

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
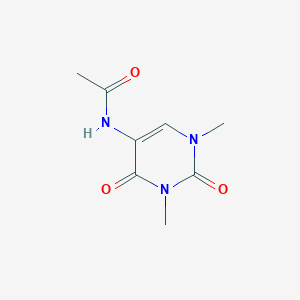
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
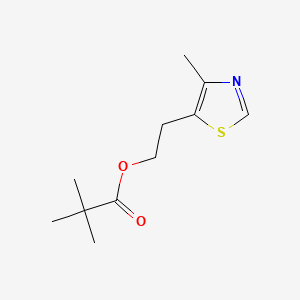
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
